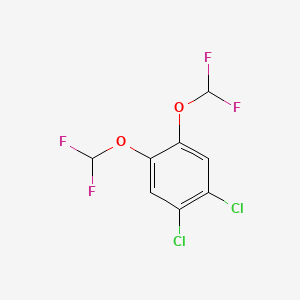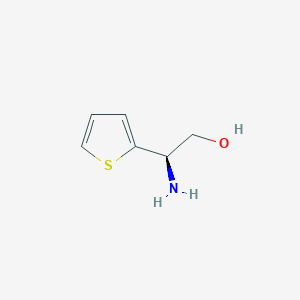
(2R)-2-amino-2-(thiophen-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-(thiophen-2-yl)ethanol is a chiral compound containing an amino group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(thiophen-2-yl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with thiophene, a five-membered aromatic ring containing sulfur.
Chiral Amino Alcohol Formation:
Reaction Conditions: Common reagents include reducing agents, catalysts, and solvents that facilitate the formation of the desired chiral center.
Industrial Production Methods
Industrial production methods may involve:
Catalytic Hydrogenation: Using chiral catalysts to achieve high enantioselectivity.
Enzymatic Resolution: Employing enzymes to selectively produce the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(thiophen-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Including transition metal catalysts for specific reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the thiophene ring.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-2-(thiophen-2-yl)ethanol is studied for its chiral properties and potential as a building block for more complex molecules.
Biology
In biology, it may be explored for its interactions with biological molecules and potential as a ligand in biochemical assays.
Medicine
In medicine, the compound could be investigated for its pharmacological properties and potential therapeutic applications.
Industry
In industry, ®-2-Amino-2-(thiophen-2-yl)ethanol may be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(thiophen-2-yl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-(thiophen-2-yl)ethanol: The enantiomer of the compound, with different stereochemistry.
2-Amino-2-(furan-2-yl)ethanol: A similar compound with a furan ring instead of a thiophene ring.
2-Amino-2-(pyridin-2-yl)ethanol: A compound with a pyridine ring, offering different electronic properties.
Uniqueness
®-2-Amino-2-(thiophen-2-yl)ethanol is unique due to its specific chiral center and the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its analogs.
Properties
Molecular Formula |
C6H9NOS |
|---|---|
Molecular Weight |
143.21 g/mol |
IUPAC Name |
(2R)-2-amino-2-thiophen-2-ylethanol |
InChI |
InChI=1S/C6H9NOS/c7-5(4-8)6-2-1-3-9-6/h1-3,5,8H,4,7H2/t5-/m1/s1 |
InChI Key |
KLKQAOHZFHBEIQ-RXMQYKEDSA-N |
Isomeric SMILES |
C1=CSC(=C1)[C@@H](CO)N |
Canonical SMILES |
C1=CSC(=C1)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


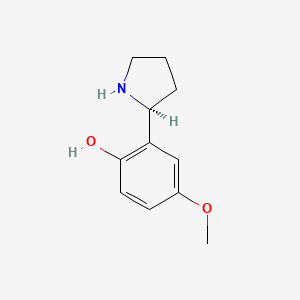

![7-Chloro-2,5-dimethylthiazolo[4,5-d]pyrimidine](/img/structure/B12968311.png)
![1-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12968313.png)
![(3aR,8aR)-N,N-Diethyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12968319.png)
![3-Methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B12968325.png)
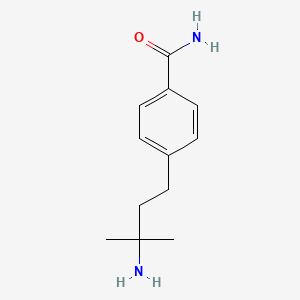
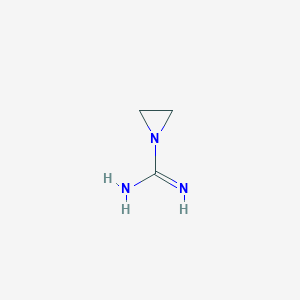
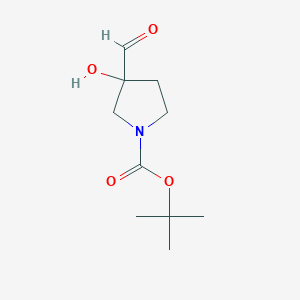

![3-Chloro-8-methoxy-5,6-dihydrobenzo[h]cinnoline](/img/structure/B12968350.png)
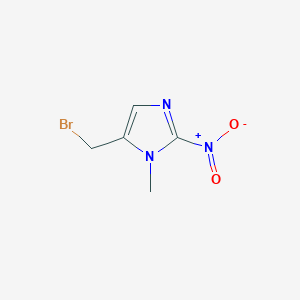
![(R)-4-(3-(1H-Indol-3-yl)-2-(2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)acetamido)propanamido)butanoic acid](/img/structure/B12968362.png)
